molecular formula C6H10O6 B3434759 2-Keto-D-glucose CAS No. 26345-59-5

2-Keto-D-glucose

Cat. No.: B3434759
CAS No.: 26345-59-5
M. Wt: 178.14 g/mol
InChI Key: DCNMIDLYWOTSGK-HSUXUTPPSA-N
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Description

This compound is produced through the enzymatic oxidation of D-glucose by pyranose 2-oxidase . It is considered a rare sugar due to its limited natural occurrence and significant industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Keto-D-glucose can be synthesized through the oxidation of D-glucose. The enzymatic oxidation process involves the use of pyranose 2-oxidase, which converts D-glucose into this compound . This method is preferred due to its specificity and efficiency.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Microorganisms such as Pseudomonas aeruginosa and Gluconobacter oxydans are commonly used for this purpose . The fermentation process typically includes optimizing conditions such as glucose concentration, temperature, and aeration rate to maximize yield .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMIDLYWOTSGK-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171773
Record name 2-Ketoglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1854-25-7, 26345-59-5
Record name D-Glucosone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1854-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name arabino-Hexos-2-ulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26345-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ketoglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ketoglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Arabino-hexos-2-ulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Keto-D-glucose
Reactant of Route 2
2-Keto-D-glucose
Reactant of Route 3
Reactant of Route 3
2-Keto-D-glucose
Reactant of Route 4
2-Keto-D-glucose
Reactant of Route 5
2-Keto-D-glucose
Reactant of Route 6
2-Keto-D-glucose

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